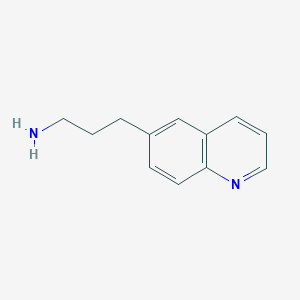

3-(Quinolin-6-YL)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

465529-51-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-quinolin-6-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2 |

InChI Key |

ONKNKHVCCSYQAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCN)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Quinolin 6 Yl Propan 1 Amine and Analogous Structures

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through a variety of strategic approaches, each with its own advantages and limitations. These methods can be broadly categorized based on the type of bond-forming reactions employed, including nucleophilic aromatic substitution, electrophilic cyclization, transition-metal-catalyzed cross-coupling reactions, and classical named reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Quinoline Ring Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of quinolines, particularly for introducing substituents onto the quinoline ring. numberanalytics.comwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. wikipedia.org For the synthesis of quinoline derivatives, this can involve either the formation of the heterocyclic ring itself or the modification of a pre-existing quinoline scaffold.

In the context of quinoline synthesis, SNAr reactions are often employed to introduce amino or ether functionalities. For instance, the reaction of a suitably substituted dihaloarene with an amine can lead to the formation of a quinoline ring. The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

The table below summarizes key aspects of SNAr reactions in the synthesis of quinoline and related heterocyclic compounds.

| Reactant Type | Nucleophile | Leaving Group | Activating Group | Product |

| Dihaloarene | Amine | Halide | Nitro, Cyano | Quinoline derivative |

| Haloquinoline | Alkoxide | Halide | Nitro | Alkoxyquinoline |

| Dinitrochlorobenzene | Hydroxide | Chlorine | Nitro | Dinitrophenol |

This table provides a generalized overview of SNAr reactions and their components.

A notable application of SNAr is in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, where the chlorine at the 4-position is selectively replaced by an amine nucleophile. researchgate.net Similarly, SNAr reactions on pyridine (B92270) and quinoline rings typically occur at the 2- or 4-positions. numberanalytics.com

Electrophilic Cyclization and Annulation Protocols for Quinoline Derivatives

Electrophilic cyclization reactions provide a direct and efficient pathway to various quinoline derivatives. acs.orgnih.gov These methods typically involve the intramolecular attack of a nucleophilic portion of a molecule onto an electrophilically activated alkyne or alkene. A common strategy involves the use of N-(2-alkynyl)anilines, which can be cyclized in the presence of an electrophile to afford substituted quinolines. acs.orgnih.gov

A variety of electrophiles, including iodine (I₂), bromine (Br₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS), can be used to initiate the cyclization. acs.org The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting quinoline. For example, using ICl leads to the formation of 3-iodoquinolines, which can be further functionalized through cross-coupling reactions. acs.org

The following table highlights different electrophiles used in the cyclization of N-(2-alkynyl)anilines and the resulting quinoline products.

| Starting Material | Electrophile | Product |

| N-(2-alkynyl)aniline | ICl, I₂, Br₂, PhSeBr, p-O₂NC₆H₄SCl | 3-Halo-, 3-seleno-, or 3-sulfur-containing quinolines nih.gov |

| N-(2-propynyl)aniline | I₂, Br₂, NIS, ICl | Substituted quinolines acs.org |

| 2-Isocyanostyrene derivatives | Aldehydes, Acetone (with BF₃·OEt₂) | 2-(1-Hydroxyalkyl)quinolines oup.com |

This table showcases the versatility of electrophilic cyclization in generating diverse quinoline structures.

Furthermore, gold and other transition metal catalysts can also promote the cyclization of these substrates. acs.org For instance, the reaction of 1-azido-2-(2-propynyl)benzene with catalytic amounts of AuCl₃/AgNTf₂ affords the corresponding quinoline. acs.org

Palladium-Catalyzed Coupling Reactions in Quinoline Formation (e.g., Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including quinolines. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for constructing the carbon framework of quinolines. For example, the coupling of a substituted 2-haloaniline with an alkyne can be followed by an intramolecular cyclization to yield the quinoline ring.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that has been applied to quinoline synthesis. This reaction enables the formation of carbon-nitrogen bonds, which is crucial for constructing the heterocyclic ring. For instance, the coupling of an N-protected hydroxyamide with a benzaldehyde (B42025) or benzoate, followed by a tandem cyclodehydration, can afford quinolin-2(1H)-ones. nih.gov

The Heck reaction , which couples an alkene with an aryl halide, has also been utilized in quinoline synthesis. An intramolecular Heck reaction of an N-alkenyl-substituted 2-haloaniline can lead to the formation of tetrahydroquinolines, which can then be aromatized to quinolines. nih.gov A variation, the Mizoroki-Heck reaction, and its dehydrogenative counterpart, the Fujiwara-Moritani reaction, provide direct methods for quinoline synthesis via C-H activation. rsc.org

The table below provides an overview of various palladium-catalyzed reactions used in quinoline synthesis.

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted aromatics (precursors to quinolines) |

| Buchwald-Hartwig Amination | Amine, Aryl Halide | Pd catalyst, Ligand, Base | Arylamines (precursors to quinolines) |

| Heck Reaction | Alkene, Aryl Halide | Pd catalyst, Base | Alkenyl-substituted aromatics (precursors to quinolines) |

| Suzuki Coupling | Arylboronic Acid, Aryl Halide | Pd catalyst, Base | Biaryls (for substituted quinolines) researchgate.netmdpi.com |

This table illustrates the application of key palladium-catalyzed coupling reactions in the synthesis of quinolines and their precursors.

Copper-Catalyzed Reactions in Quinoline Formation (e.g., Domino Reactions)

Copper-catalyzed reactions have emerged as a valuable and more sustainable alternative to palladium-catalyzed methods for quinoline synthesis. rsc.orgrsc.org These reactions often proceed through domino or tandem sequences, where multiple bond-forming events occur in a single pot, leading to increased efficiency and atom economy.

One notable example is the copper-catalyzed tandem reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This process involves an initial aldol (B89426) reaction, followed by C(aryl)-N bond formation and subsequent elimination to afford quinoline derivatives. rsc.org Another approach involves the Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization to yield 2-aminoquinolines or 2-arylquinoline-3-carbonitriles. rsc.org

Copper catalysts have also been employed in the synthesis of quinoline-2-carboxylates through a tandem Grignard-type addition of alkynes to imines, followed by an intramolecular Friedel-Crafts alkenylation. acs.org Furthermore, copper-catalyzed C(sp³)–H activation has been utilized in a cascade radical addition/cyclization sequence to produce N-fused quinolines. acs.org

The following table summarizes different copper-catalyzed approaches to quinoline synthesis.

| Starting Materials | Catalyst System (Typical) | Reaction Type | Product Type |

| Enaminones, 2-Halobenzaldehydes | Copper catalyst | Domino (Aldol, C-N formation, Elimination) rsc.org | Quinolines rsc.org |

| o-Bromobenzaldehyde, Active Methylene Nitriles | Copper catalyst | Tandem (Knoevenagel, Amination, Cyclization) rsc.org | 2-Aminoquinolines, 2-Arylquinoline-3-carbonitriles rsc.org |

| Alkynes, Imines | Cu(OTf)₂ | Tandem (Grignard-type addition, Friedel-Crafts alkenylation) acs.org | Quinoline-2-carboxylates acs.org |

| o-Aminobenzyl alcohol, Ketones | CuCl₂/KOH/O₂ | Oxidative Coupling/Cyclization | Quinolines daneshyari.com |

This table highlights the versatility of copper catalysis in constructing the quinoline scaffold through various reaction pathways.

Nickel-Catalyzed Reactions for Polysubstituted Quinoline Synthesis

Nickel-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of polysubstituted quinolines. rsc.orgnih.gov These methods often utilize readily available starting materials and proceed under environmentally benign conditions.

A significant advancement is the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols, catalyzed by a nickel complex. rsc.orgnih.gov This one-step process generates a wide variety of substituted quinolines in high yields. rsc.org The reaction is considered environmentally friendly as it avoids the need for an external oxidant. nih.gov

Mechanistic studies have shown that these reactions can proceed through a double dehydrogenative coupling mechanism. nih.gov The nickel catalyst facilitates the dehydrogenation of the alcohol, and in some cases, the resulting hydrogen can be temporarily stored in the ligand backbone of the catalyst. nih.gov

The table below outlines the key features of nickel-catalyzed quinoline synthesis.

| Starting Materials | Catalyst System (Typical) | Reaction Type | Product Type |

| o-Aminobenzyl alcohols, Ketones/Secondary Alcohols | [Ni(MeTAA)] | Acceptorless Dehydrogenative Coupling rsc.org | Substituted Quinolines rsc.org |

| 2-Aminobenzyl alcohol, 1-Phenylethanol | Nickel catalyst | Double Dehydrogenative Coupling nih.gov | Quinolines nih.gov |

| α-2-Aminoaryl alcohols | Nickel catalyst | Dehydrogenative Coupling | Polysubstituted Quinolines nih.gov |

This table showcases the utility of nickel catalysis in the sustainable synthesis of diverse quinoline derivatives.

Adaptations of Classical Named Reactions in Quinoline Synthesis (e.g., Skraup, Doebner–Miller, Camps, Friedländer, Conrad–Limpach)

Several classical named reactions, discovered in the late 19th century, remain highly relevant for the synthesis of the quinoline core. organicreactions.org These methods, often named after their discoverers, provide robust and versatile routes to a wide array of quinoline derivatives.

The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.orgpharmaguideline.comnumberanalytics.com A variation of this is the Doebner-Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid to form quinolines. wikipedia.orgslideshare.netsynarchive.com

The Friedländer synthesis offers a straightforward route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. organicreactions.orgwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

The Camps cyclization involves the base-induced transformation of an o-acylaminoacetophenone into hydroxyquinolines. wikipedia.orgchem-station.com Depending on the reaction conditions, a mixture of isomers can be obtained. wikipedia.org

The Conrad-Limpach synthesis is a two-step procedure for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones). synarchive.comwikipedia.orgquimicaorganica.org It involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization. synarchive.comwikipedia.org

The following table provides a comparative overview of these classical named reactions.

| Reaction Name | Key Reactants | Key Reagents/Conditions | Product Type |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent wikipedia.orgpharmaguideline.com | Quinoline wikipedia.orgpharmaguideline.com |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst wikipedia.orgsynarchive.com | Substituted Quinolines wikipedia.orgsynarchive.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Ketone/Aldehyde with α-methylene | Acid or Base Catalyst wikipedia.orgjk-sci.com | Substituted Quinolines wikipedia.orgjk-sci.com |

| Camps Cyclization | o-Acylaminoacetophenone | Base wikipedia.orgchem-station.com | Hydroxyquinolines wikipedia.orgchem-station.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High Temperature synarchive.comwikipedia.org | 4-Hydroxyquinolines (4-Quinolones) synarchive.comwikipedia.org |

This table summarizes the essential components and outcomes of the major classical named reactions for quinoline synthesis.

Installation of the Propane-1-amine Moiety and Analogues

The introduction of the propane-1-amine side chain onto the quinoline scaffold can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency and substrate scope.

Direct amination of the quinoline ring system can be challenging due to the inherent reactivity of the heterocyclic core. clockss.org While direct C-H amination of quinolines often favors positions such as C2 or C4, the use of specific directing groups or catalytic systems can influence regioselectivity. Research has shown that the N-oxide functionality is crucial for the amination of quinoline derivatives, with reactions of quinoline 1-oxides with reagents like isopropyl nitrite (B80452) and sodium amide in liquid ammonia (B1221849) yielding aminoquinolines. clockss.org

Alkylation of pre-existing aminoquinolines is another viable strategy. For instance, 6-aminoquinoline (B144246) can serve as a precursor, which can then be alkylated to introduce the desired propanamine chain. However, direct alkylation of amines can sometimes be difficult to control and may lead to multiple alkylations. masterorganicchemistry.com

A plausible synthetic route could involve the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to construct the quinoline ring with the desired substitution pattern. Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have also been shown to be effective for alkyl group installation. organic-chemistry.org

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orglibretexts.org This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction to the corresponding amine. libretexts.org

In the context of synthesizing 3-(quinolin-6-yl)propan-1-amine, a suitable quinoline-6-carbaldehyde (B1297982) or a related ketone could be reacted with ammonia or a protected amine equivalent, followed by reduction. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. masterorganicchemistry.comlibretexts.org The use of NaBH₃CN is particularly advantageous as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Catalytic systems, such as nickel nanoparticles with isopropanol (B130326) as a hydrogen source or ruthenium complexes, have also been developed for reductive amination, offering efficient and chemoselective transformations. organic-chemistry.org Cobalt catalysts have also been successfully used in reductive amination reactions, coupling amines or ammonia with aldehydes or ketones in the presence of hydrogen gas. nih.gov

| Catalyst/Reagent | Substrates | Product Type | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones and Amines | Amines | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones and Amines | Amines | Used with activators like boric acid under solvent-free conditions. organic-chemistry.org |

| Nickel Nanoparticles | Aldehydes and Amines | Amines | Catalyzes transfer hydrogenation with isopropanol. organic-chemistry.org |

| Cobalt Catalysts | Nitriles and Aldehydes/Ketones | Secondary Alkylamines | Allows for the reductive alkylation of nitriles. nih.gov |

| Ru/ZrO₂ | Biomass-derived Aldehydes/Ketones and Aqueous Ammonia | Primary Amines | Bifunctional catalyst with RuO₂ as an acidic promoter and Ru as active sites for hydrogenation. nih.gov |

The Michael addition, or conjugate addition, provides another strategic approach for forming the carbon-nitrogen bond necessary for the propanamine side chain. masterorganicchemistry.com This reaction involves the addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a quinoline derivative bearing a Michael acceptor at the 6-position, such as an α,β-unsaturated ester or ketone, could be reacted with an amine nucleophile. masterorganicchemistry.com The reaction is typically base-catalyzed and is thermodynamically controlled. organic-chemistry.org Various nucleophiles, including enolates, amines, and thiolates, can participate in conjugate addition reactions. masterorganicchemistry.com

While Grignard reagents and organolithium reagents typically add directly to the carbonyl group (1,2-addition), their use in Michael additions to olefinic N-heterocycles has been explored, with the stability of the intermediate carbanion being a key factor. nsf.gov The development of environmentally benign, catalyst-free, one-pot double Michael addition reactions in water further highlights the versatility of this method for creating complex molecular architectures. rsc.org

A common and reliable strategy for installing the propanamine moiety involves the use of carboxylic acid and amide intermediates. zenodo.org This multi-step approach offers good control over the final product.

The synthesis can commence with a 6-substituted-4-quinoline carboxylic acid. nih.gov This carboxylic acid can then be coupled with an appropriate amine, such as N,O-dimethylhydroxylamine hydrochloride, using a coupling reagent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) to form a Weinreb amide. nih.gov This amide can then be subjected to further transformations.

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or phosphoryl chloride. nih.govrsc.org The resulting acid chloride is a highly reactive intermediate that can readily react with an amine to form an amide. rsc.org This amide can then be reduced to the desired propanamine using a strong reducing agent like lithium aluminum hydride. libretexts.org

The synthesis of quinoline-amide derivatives has been shown to be a versatile method for creating libraries of compounds with diverse functionalities. nih.gov This approach often involves the condensation, reduction of a nitro group to an amine, and subsequent acid-amine cross-coupling reactions. nih.gov

| Intermediate | Reagents for Formation | Subsequent Reaction | Product |

| Weinreb Amide | Carboxylic Acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl | Grignard Reaction | Ketone nih.gov |

| Acid Chloride | Carboxylic Acid, Thionyl Chloride/Phosphoryl Chloride | Reaction with Amine | Amide nih.govrsc.org |

| Amide | Acid Chloride and Amine | Reduction (e.g., LiAlH₄) | Amine libretexts.org |

| Amide | Carboxylic Acid, Amine, Coupling Reagents (e.g., HATU, DIPEA) | - | Amide Derivatives nih.gov |

Green Chemistry Principles in the Synthesis of Quinoline-Propanamine Compounds

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve efficiency. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajgreenchem.comejbps.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ajgreenchem.comresearchgate.net

In the synthesis of quinoline derivatives, microwave assistance has been successfully applied to various reaction types, including condensations and multicomponent reactions. nih.govnih.govnih.gov For instance, the synthesis of quinoline thiosemicarbazones has been efficiently achieved via microwave-assisted condensation. nih.gov This technique often allows for solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695), further contributing to the green credentials of the synthesis. researchgate.netresearchgate.net The ability to perform reactions under sealed-vessel conditions at elevated temperatures and pressures can also lead to cleaner reaction profiles and simplified work-up procedures. anton-paar.com

The benefits of microwave-assisted synthesis include:

Increased reaction rates and shorter reaction times ajgreenchem.com

Improved chemical yields ajgreenchem.com

Uniform and selective heating ajgreenchem.com

Potential for solvent-free reactions ajgreenchem.com

Reduced energy consumption ajgreenchem.com

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free reaction conditions have been successfully applied to the synthesis of quinoline derivatives, offering a viable pathway to this compound. These methods not only reduce environmental impact but also can lead to shorter reaction times, simpler work-up procedures, and improved yields. researchgate.netjocpr.com

One notable approach involves the Friedländer annulation, a classic method for quinoline synthesis, adapted for solvent-free conditions. For instance, the reaction of 2-aminobenzophenone (B122507) with pentan-2,3-dione can be carried out in the presence of poly(phosphoric acid) (PPA) at 90°C without any solvent to produce 1-(4-phenylquinolin-2-yl)propan-1-one in high yield. acs.org This strategy could be hypothetically adapted for this compound by selecting appropriate precursors.

Heterogeneous catalysts are particularly well-suited for solvent-free systems as they can be easily recovered and reused. Zeolites, for example, have been employed as efficient and recyclable catalysts for the one-step synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org Similarly, caesium iodide has been shown to be an effective catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and ketones under thermal, solvent-free conditions, resulting in good yields and clean reactions. researchgate.net

Furthermore, catalyst-free methods have also been developed. A straightforward and environmentally friendly protocol for the synthesis of functionalized quinolines has been demonstrated by simply heating substituted aldimines with styrenes at 110°C without any solvent or catalyst. jocpr.com This highlights the potential for thermal condensation reactions to form the quinoline core in a green manner.

Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone, Pentan-2,3-dione | Poly(phosphoric acid), 90°C | 1-(4-Phenylquinolin-2-yl)propan-1-one | High | acs.org |

| 2-Aminobenzophenones, Ketones | Hβ zeolite | 2,4-Disubstituted quinolines | Good to Excellent | rsc.org |

| 2-Aminoacetophenone, Ketones | Caesium iodide, 100°C | Substituted quinolines | Good | researchgate.net |

| Substituted Aldimines, Styrenes | 110°C, Catalyst-free | Functionalized quinolines | - | jocpr.com |

Photocatalytic and Biocatalytic Approaches

Harnessing the power of light and enzymes offers elegant and highly selective routes for chemical transformations. While specific examples for the direct synthesis of this compound are not prevalent, the application of these methods to quinoline synthesis is a growing field of interest. ijpsjournal.comnih.gov

Photocatalysis in organic synthesis often involves the use of semiconductor materials or molecular photocatalysts that, upon light absorption, can initiate redox reactions. For example, quinoline-containing covalent organic frameworks have demonstrated photocatalytic activity for hydrogen evolution and furfuryl alcohol oxidation, showcasing the potential of the quinoline moiety in photocatalytic systems. nih.gov The synthesis of quinoline derivatives has been achieved using TiO2 nanoparticles under ultrasonic irradiation, indicating a synergistic effect of light and sonication. acs.org

Biocatalysis employs enzymes to carry out chemical transformations with high specificity and under mild conditions. Monoamine oxidase (MAO-N) biocatalysts have been utilized for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates in good yields. acs.org Another approach involves a chemo-enzymatic cascade using horseradish peroxidase (HRP) for the synthesis of 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines. acs.org These enzymatic methods provide a green alternative to traditional chemical oxidation. ijpsjournal.com

Ultrasonication-Mediated Synthetic Transformations

The application of ultrasound in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species. rsc.orgnih.gov

Ultrasound has been successfully employed in the synthesis of various quinoline derivatives. For instance, the synthesis of hybrid quinoline-imidazole derivatives was shown to have outstanding benefits in terms of reaction time, energy consumption, and yields when conducted under ultrasonic irradiation compared to conventional heating. rsc.org In another study, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water was facilitated by ultrasound irradiation in the presence of SnCl2·2H2O as a precatalyst to afford 2-substituted quinolines in good yields. nih.gov

The synthesis of piperidinyl-quinoline acylhydrazones was also achieved in excellent yields within 4-6 minutes using ultrasound-assisted conjugation, a significant improvement over conventional heating methods. mdpi.com These examples underscore the potential of ultrasonication to accelerate the synthesis of complex quinoline-containing molecules like this compound.

Catalyst-Free and Green Solvent Protocols (e.g., Water, Ethanol)

The development of synthetic protocols that operate in green solvents, such as water and ethanol, or even without a catalyst, is a primary goal of sustainable chemistry. ijpsjournal.comtandfonline.com

Catalyst-free methodologies often rely on the intrinsic reactivity of the starting materials under thermal or microwave conditions. As mentioned earlier, functionalized quinolines can be synthesized by simply heating aldimines and styrenes in the absence of a catalyst. jocpr.com Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have also been developed under metal- and solvent-free conditions to produce various quinoline derivatives. rsc.orgfao.org

The use of green solvents is another important aspect. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The aforementioned ultrasound-assisted synthesis of 2-substituted quinolines using SnCl2·2H2O was successfully carried out in water. nih.gov Ethanol, a bio-based and biodegradable solvent, is also a preferred choice. The synthesis of quinoline derivatives has been reported using ethanol as a solvent, for example, in the synthesis of piperidinyl-quinoline acylhydrazones via a conventional approach involving refluxing in absolute ethanol. mdpi.com

Optimization of Reaction Conditions and Yields in Targeted Synthesis of this compound

The successful synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing byproducts and environmental impact. This process involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent.

For a hypothetical synthesis of this compound, let's consider a plausible multi-step route, for example, a Friedländer annulation to form the quinoline core followed by functional group manipulations to introduce the propan-1-amine side chain. Each step would require optimization.

In a study on the synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors, the optimization of a Suzuki cross-coupling reaction was crucial. mdpi.com Initially, the yield was low due to the formation of a byproduct. By systematically varying the stoichiometry of the reactants, it was found that using a 1.5-fold excess of the boronate ester significantly increased the yield of the desired product. mdpi.com Similarly, for a subsequent Buchwald-Hartwig reaction, the original harsh microwave conditions led to a complex mixture. Switching to a different palladium catalyst system (Pd2(dba)3/xantphos) and milder thermal conditions (refluxing in 1,4-dioxane) resulted in a much cleaner reaction and a higher isolated yield. mdpi.com

The optimization of a Friedländer synthesis of quinoline derivatives catalyzed by a Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) provides another example. nih.gov The researchers systematically studied the effect of catalyst loading, finding that a 10 wt% loading gave the maximum yield. The reaction temperature was also optimized, with 100°C being the ideal temperature under solvent-free conditions. The reaction time was determined to be 4 hours for completion. nih.gov

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

|---|---|---|---|

| Friedländer Reaction Temperature | 80 - 120°C | 100°C | To ensure sufficient reaction rate without causing decomposition of starting materials or products. |

| Catalyst Loading (e.g., Zeolite) | 5 - 20 mol% | 10 mol% | To achieve a high conversion rate while minimizing cost and potential metal contamination. |

| Reaction Time | 2 - 8 hours | 4 hours | To allow for complete conversion of the limiting reagent without forming degradation byproducts. |

| Solvent | Toluene, Ethanol, Water, Solvent-free | Solvent-free | To align with green chemistry principles, reduce waste, and simplify product isolation. |

| Side Chain Introduction Reagent Stoichiometry | 1.0 - 2.0 equivalents | 1.5 equivalents | To drive the reaction to completion and maximize the yield of the final product. |

This systematic approach to optimization is critical for developing a robust and efficient synthesis for this compound, ensuring its availability for further research and application.

Spectroscopic and Structural Elucidation Techniques for 3 Quinolin 6 Yl Propan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For derivatives of 3-(quinolin-6-yl)propan-1-amine, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

One-dimensional NMR, specifically ¹H and ¹³C NMR, is the first step in the structural elucidation of quinoline (B57606) derivatives. These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would exhibit characteristic signals for both the quinoline ring system and the propan-1-amine side chain. The aromatic region of the spectrum is of particular interest, with the protons of the quinoline ring typically appearing as doublets, triplets, or multiplets in the downfield region (δ 7.0-9.0 ppm). For instance, in related 6-substituted quinoline structures, the C-2 and C-3 protons of the quinoline ring are often observed as doublets. nih.gov The chemical shifts and coupling constants of these aromatic protons are influenced by the nature and position of substituents on the ring. The protons of the propyl chain would appear in the aliphatic region of the spectrum, typically as multiplets, with their chemical shifts influenced by the adjacent amine and quinoline moieties. The concentration of the sample can also affect the chemical shifts of the quinoline protons due to intermolecular π-π stacking interactions. uncw.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a typical spectrum of a this compound derivative, the carbon atoms of the quinoline ring would resonate in the aromatic region (δ 115-150 ppm). The chemical shifts of these carbons are sensitive to the electronic effects of the substituents. The three carbon atoms of the propan-1-amine side chain would appear in the aliphatic region (typically δ 20-50 ppm). Computational methods are often used in conjunction with experimental data to aid in the assignment of ¹³C NMR signals for complex quinoline derivatives. tsijournals.com

The following table provides representative ¹H and ¹³C NMR data for a related 6-substituted quinoline derivative, 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol, which can serve as a reference for predicting the spectral features of this compound derivatives. nih.gov

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Quinoline C2-H | 8.82 (d) | - |

| Quinoline C3-H | 7.43 (d) | - |

| Quinoline C5-H | 8.75 (d) | - |

| Quinoline C7-H | 7.62 (dd) | - |

| Quinoline Aromatic Carbons | - | 119.6 - 150.0 |

| Propyl Chain CH₃ | 1.73 (s) | 26.6 |

| Propyl Chain CH₂ | 3.69 (d), 4.05 (d) | 76.8 |

| Propyl Chain Quaternary C | - | 74.8 |

| Ethoxy CH₂ | 3.60 (q) | 67.2 |

| Ethoxy CH₃ | 1.21 (t) | 15.0 |

Data is for 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol as a representative example. nih.gov

Two-dimensional NMR techniques are essential for confirming the structural assignments made from one-dimensional spectra by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound derivatives, COSY spectra would show correlations between the coupled protons within the quinoline ring system, as well as between the adjacent methylene (B1212753) groups of the propan-1-amine chain. This is crucial for tracing the proton-proton networks and confirming the structure of the side chain. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its more modern equivalent, HSQC) spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of a specific methylene group in the propan-1-amine chain would show a cross-peak with the ¹³C signal of that same carbon atom.

For derivatives of this compound that are chiral, for example, due to substitution on the propyl chain, advanced NMR techniques can be employed to determine the stereochemistry. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can help in assigning relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula. This technique is a standard method for the characterization of newly synthesized compounds. rsc.org

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation would likely involve several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. youtube.com For this compound, this would result in the loss of a propyl-quinoline radical and the formation of a stable CH₂=NH₂⁺ ion at m/z 30.

Loss of Ammonia (B1221849): Elimination of an ammonia molecule (NH₃) from the molecular ion is another possible fragmentation route for primary amines.

Cleavage of the Propyl Chain: Fragmentation can occur at different points along the propyl chain, leading to a series of peaks corresponding to the loss of CH₃, C₂H₅, etc.

Fragmentation of the Quinoline Ring: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. rsc.org

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule. The following table illustrates a hypothetical fragmentation pattern for this compound.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion [M]⁺ | [C₁₂H₁₄N₂]⁺ | 186 |

| [M - NH₂]⁺ | [C₁₂H₁₂N]⁺ | 170 |

| [M - C₂H₅]⁺ | [C₁₀H₉N₂]⁺ | 157 |

| [M - C₃H₆N]⁺ | [C₉H₈N]⁺ | 128 (Quinoline radical cation) |

| [CH₂NH₂]⁺ | [CH₄N]⁺ | 30 |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of compounds. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, allowing for the identification of key functional groups. In the context of this compound derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of the quinoline ring system and the primary amine group.

The primary amine (-NH₂) group of the propanamine side chain typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. Additionally, the N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. The C-N stretching vibration of the aliphatic amine is generally observed in the 1220-1020 cm⁻¹ region.

The quinoline moiety also presents a unique fingerprint in the IR spectrum. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic ring system give rise to a series of bands in the 1650-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the quinoline ring. For a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, characteristic C=O and C=N stretching vibrations were observed at 1697 cm⁻¹ and 1558 cm⁻¹, respectively. acs.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| C-N Stretch | 1220 - 1020 | |

| Quinoline Ring | Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1650 - 1400 | |

| C-H Bend (out-of-plane) | 900 - 675 | |

| Alkyl Chain | C-H Stretch | 2960 - 2850 |

| C-H Bend | 1470 - 1370 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and any substitutions on the quinoline ring or the amine group.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects vibrations that cause a change in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

For this compound derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic quinoline ring. The symmetric "breathing" modes of the quinoline ring system typically give rise to strong Raman signals. In a study on rationally designed quinolines, strong Raman activity was attributed to the inherent aromaticity and the presence of C=N and C-N bonds. acs.org The C-C stretching vibrations of the propanamine backbone would also be observable. The development of Surface-Enhanced Raman Scattering (SERS) has further enhanced the utility of this technique, allowing for the amplification of Raman signals from molecules attached to plasmonic nanostructures. acs.org

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Table 2: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Example Value (for 1-(4-phenylquinolin-2-yl)propan-1-one) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative and based on a related compound. Specific values for this compound would require experimental determination.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. For this compound, with the chemical formula C₁₂H₁₄N₂, the theoretical elemental composition can be precisely calculated.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₄N₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 77.38 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05 |

| Total | 186.258 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 3 Quinolin 6 Yl Propan 1 Amine Systems

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry for investigating the electronic structure of molecules. wikipedia.org It allows for the calculation of various molecular properties, but specific data for 3-(Quinolin-6-YL)propan-1-amine is not available.

Geometry Optimization and Electronic Structure Analysis

A DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would yield insights into the distribution of electron density and the nature of chemical bonds within the molecule. While DFT calculations have been performed for other quinoline (B57606) derivatives, such as 1-(quinolin-3-yl)piperidin-2-ol and various functionalized aminoquinolines, the specific optimized parameters for this compound are not documented in the available literature. researchgate.netnih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

DFT methods can predict spectroscopic data that can be compared with experimental findings. For instance, calculated NMR chemical shifts for proton (¹H) and carbon-¹³ (¹³C) atoms can aid in the structural elucidation of the compound. Similarly, the prediction of infrared (IR) vibrational frequencies can help assign experimental IR spectra. UV-Vis transition energies can also be calculated to understand the electronic absorption properties of the molecule. Although such predictive studies have been carried out for other quinoline compounds, this specific data is absent for this compound. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity. While the HOMO-LUMO gaps for various quinoline derivatives have been calculated in different studies, the specific value for this compound has not been reported. nih.gov

Reactivity Indices and Fukui Functions

Global reactivity descriptors such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, can quantify the reactive nature of a molecule. Fukui functions provide more detailed, atom-specific information about reactivity, indicating the most likely sites for nucleophilic, electrophilic, and radical attacks. The calculation of these indices for this compound would be a novel contribution to the understanding of its chemical behavior, but this research has not yet been published.

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior and conformational flexibility of a compound. nih.gov

Advanced Applications and Future Directions in Quinoline Propanamine Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The 3-(Quinolin-6-YL)propan-1-amine structure serves as a highly versatile building block in organic synthesis. The primary amine group at the terminus of the propanamine chain offers a reactive site for a multitude of chemical transformations. This allows for the construction of more complex molecules through reactions such as amidation, alkylation, and reductive amination.

The amino group at position 3 is particularly important as it provides a site for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. The quinoline (B57606) core itself can be synthesized through established methods like the Skraup or Doebner-von Miller reactions, starting from precursors like 4-propylaniline. Subsequent functionalization introduces the amine group. For instance, a common strategy involves the nitration of the 6-propylquinoline (B1618749) intermediate, followed by reduction to yield the desired amine.

The strategic placement of the amino group allows for the systematic extension of the molecular framework, making it a valuable synthon for creating derivatives with potentially enhanced or novel biological activities. The functionalization of the quinoline ring is a transformative strategy in modern chemistry, allowing for the precise introduction of various functional groups to expand the chemical space and improve the pharmacological profiles of the resulting compounds. rsc.org

Development of Chemical Probes for Investigating Biological Pathways and Enzyme Interactions

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or entire pathways. nih.govnih.gov The this compound scaffold is a promising candidate for the development of such probes. Its structure can be modified to incorporate reporter tags, such as fluorescent moieties or affinity labels, without significantly perturbing its core interaction with a biological target.

The amine functionality is key to this application, providing a convenient handle for conjugation. For example, by attaching a fluorophore to the amine, researchers can create a probe to visualize the localization of a target protein within a cell. Similarly, attaching a biotin (B1667282) tag can facilitate the isolation and identification of binding partners through affinity purification techniques. nih.gov

Quinoline derivatives have been investigated for their cytotoxic effects, and understanding how functionalization impacts this activity is crucial. brieflands.com For instance, studies on other quinoline derivatives have shown that converting a nitro group to an amine can alter the compound's cytotoxicity. brieflands.com This principle can be applied to design probes based on the this compound core to investigate pathways related to cell viability and apoptosis. By systematically modifying the scaffold, probes can be developed to target specific enzymes, such as kinases or deacetylases, which are often implicated in disease. nih.gov

| Probe Type | Potential Modification on this compound | Application Example |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the terminal amine. | Visualizing the subcellular localization of a target protein. |

| Affinity-Based Probe | Attachment of a biotin tag to the terminal amine. | Identifying and isolating protein binding partners (pull-down assays). |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) into the structure. | Covalently labeling a target protein upon UV irradiation to map binding sites. |

Exploration of Photophysical Properties and Applications in Organic Electronic Devices (e.g., Dyes, Fluorescent Probes)

The quinoline ring system is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. The this compound scaffold is of interest for applications in materials science, particularly in the development of organic electronic devices.

Research into related quinoline structures, such as bis-quinolin-3-yl-chalcones, has shown that these molecules can exhibit significant photophysical activity. nih.gov These properties are often dependent on the solvent polarity, a phenomenon known as solvatochromism. nih.gov For instance, a red shift (a shift to longer wavelengths) in the absorption spectrum is often observed in more polar solvents, indicating stabilization of the excited state. nih.gov

The photolysis of quinoline-caged amines has also been studied, revealing complex photorearrangement reactions. nih.gov Understanding these photodynamic mechanisms is crucial for designing novel photoactivatable molecules. nih.gov The amine group in this compound can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for applications like fluorescent probes and dyes. nih.gov

| Photophysical Property | Relevance to this compound | Potential Application |

| Fluorescence | The quinoline core is a known fluorophore. | Fluorescent probes for biological imaging. |

| Solvatochromism | The absorption and emission spectra may shift with solvent polarity. | Environmental sensors. |

| Intramolecular Charge Transfer (ICT) | The amine group can modulate the electronic properties of the quinoline ring. | Organic light-emitting diodes (OLEDs), nonlinear optical materials. nih.gov |

| Photoreactivity | Potential for photo-induced reactions and rearrangements. nih.gov | Photo-caged compounds for controlled release of bioactive molecules. |

Investigation of Novel Chemical Reactivities and Transformations in Functionalized Quinoline-Amine Systems

The exploration of novel reactivities of the quinoline-amine scaffold is a dynamic area of research. Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, have enabled the precise and selective modification of the quinoline ring. nih.govrsc.org These techniques allow for the introduction of new functional groups at positions that are difficult to access through classical methods, thereby expanding the chemical diversity of quinoline derivatives. rsc.org

For the this compound system, such transformations could be applied to either the quinoline core or the propanamine side chain. For example, C-H arylation or alkenylation could be used to further decorate the heterocyclic ring system. nih.gov Researchers are also developing metal-free reaction pathways, which offer more environmentally friendly and cost-effective synthetic routes. acs.org

An intriguing area of reactivity involves photo-induced transformations. Studies on similar systems have revealed unexpected photorearrangement reactions, such as the Hofmann-Martius type, occurring during photolysis. nih.gov Investigating whether this compound or its derivatives undergo similar unique transformations could lead to the discovery of novel synthetic methodologies for creating ortho-substituted anilines or other valuable chemical structures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for Quinoline-Amine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to accelerate the discovery and optimization of new compounds with desired properties.

ML models can be trained on large datasets of chemical structures and their associated biological activities or properties. mdpi.comnih.gov These models can then predict the properties of novel, untested quinoline-amine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This significantly reduces the time and cost associated with traditional screening methods.

De Novo Design: Generative models can design entirely new molecules based on the quinoline-amine scaffold that are optimized for a specific therapeutic target. mdpi.com

Retrosynthetic Analysis: AI can propose efficient synthetic routes for complex target molecules, aiding chemists in the lab. mdpi.com

Property Prediction: Machine learning algorithms can predict crucial properties such as bioactivity, toxicity, and pharmacokinetics, helping to identify potential issues early in the discovery pipeline. mdpi.com

By combining the synthetic versatility of the this compound scaffold with the predictive power of AI, researchers can more efficiently navigate the vast chemical space to develop next-generation therapeutics and functional materials. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(Quinolin-6-YL)propan-1-amine using cross-coupling reactions?

Answer: Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For instance, palladium-catalyzed Suzuki cross-coupling (e.g., using palladium acetate) in toluene with potassium carbonate as a base has been effective for analogous quinoline derivatives . Key parameters include:

- Catalyst loading : 1–5 mol% to balance cost and efficiency.

- Temperature : 80–110°C for optimal reaction kinetics.

- Purification : Column chromatography or recrystallization to isolate the amine product.

Validate reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR.

Q. How can spectroscopic techniques be applied to characterize this compound?

Answer:

- H NMR : Identify protons on the quinoline ring (δ 7.5–9.0 ppm) and the propan-1-amine chain (δ 1.5–3.0 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] peak at m/z 213.2 for CHN) .

- FTIR : Detect amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Cross-reference with PubChem data for validation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with dopamine receptors?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses in the D3 receptor active site, leveraging structural data from quinoline-containing ligands .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with Asp110 and hydrophobic interactions with Phe346 .

- QSAR : Coramine substituent effects (e.g., alkyl chain length) with binding affinity using CoMFA/CoMSIA .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

- Substituent Variation : Compare analogues with modified quinoline substituents (e.g., 6-methyl vs. 6-fluoro) to assess impacts on antimicrobial potency .

- Amine Chain Length : Test propan-1-amine vs. butan-1-amine derivatives to optimize steric compatibility with enzyme active sites (e.g., cytochrome P450) .

- Data Analysis : Use regression models to correlate logP values with cytotoxicity, identifying optimal hydrophobicity ranges .

Q. How to resolve contradictions in reported mechanisms of action across studies?

Answer:

- Orthogonal Assays : Combine competitive binding assays (e.g., SPR for receptor affinity) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Mutagenesis Studies : Introduce point mutations in suspected receptor binding residues (e.g., Tyr373 in 5-HT) to validate interaction specificity .

- Meta-Analysis : Systematically review dose-response curves across cell lines (e.g., HEK293 vs. neuronal primary cells) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.